1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine
Overview
Description
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole ring and a piperazine ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They are able to cross cellular membranes and interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could impact their bioavailability.
Result of Action
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting that they may have similar effects.
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-ethyl-1,2,4-thiadiazole with piperazine. One common method includes the use of hydrazonoyl halides as starting materials, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine also exhibit biological activities and are used in medicinal chemistry.
Uniqueness: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASAOJLRJWZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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